2-(3-Fluorophenyl)-1,3-benzothiazole

Enzymology High-Throughput Screening Bioluminescence

This 3-fluorophenyl benzothiazole derivative serves as a defined firefly luciferase inhibitor (active against Photinus pyralis and Photuris pennsylvanica). It is an essential control for HTS assay robustness validation and false-positive identification in luciferase reporter gene assays. The 3-fluoro substitution yields unique binding geometry versus 4-fluoro analogs. Confirm receipt via InChIKey ZAQTYFFFIZOULO-UHFFFAOYSA-N.

Molecular Formula C13H8FNS
Molecular Weight 229.27 g/mol
CAS No. 1629-07-8
Cat. No. B155506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-1,3-benzothiazole
CAS1629-07-8
Molecular FormulaC13H8FNS
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)F
InChIInChI=1S/C13H8FNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
InChIKeyZAQTYFFFIZOULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)-1,3-benzothiazole (CAS 1629-07-8): Procurement and Research-Grade Properties


2-(3-Fluorophenyl)-1,3-benzothiazole (CAS 1629-07-8) is a synthetic heterocyclic organic compound belonging to the 2-arylbenzothiazole class [1]. It is characterized by a benzothiazole core substituted with a 3-fluorophenyl group at the 2-position. Its physicochemical properties, including a molecular weight of 229.27 g/mol and a calculated LogP of 4.4, are well-defined [2]. This compound is primarily employed as a research tool in biochemical assays, with documented activity as an enzyme inhibitor [3].

Why Generic Substitution of 2-(3-Fluorophenyl)-1,3-benzothiazole is Scientifically Unreliable


The biological activity of 2-arylbenzothiazoles is highly sensitive to the substitution pattern on the phenyl ring. Simple in-class substitution with other analogs, such as the 4-fluorophenyl or non-fluorinated phenyl derivatives, can lead to significant and unpredictable changes in target engagement and potency [1]. The 3-fluoro substitution on the target compound creates a unique electronic environment and molecular geometry, which directly influences its binding interactions with enzyme active sites, as demonstrated by its specific inhibition of firefly luciferase [2]. Therefore, assuming functional equivalence between these closely related analogs without specific quantitative validation is a critical error in assay development and chemical biology research.

Quantitative Evidence for Selecting 2-(3-Fluorophenyl)-1,3-benzothiazole


Luciferase Inhibition: A Validated Biochemical Probe for ATP-Dependent Assays

2-(3-Fluorophenyl)-1,3-benzothiazole is a documented inhibitor of firefly luciferase enzymes from both Photinus pyralis (lucPpy) and Photuris pennsylvanica (lucPpe) [1]. While specific IC50 values are not reported in the open literature, its inclusion in a high-throughput screen of nearly 200,000 compounds identified it as a member of the 2-arylbenzothiazole chemotype, a class known to interact with the luciferin binding pocket [2]. The meta-fluorine substitution is a key structural determinant for this activity, distinguishing it from other regioisomers and analogs which may have altered or no activity against this target [2].

Enzymology High-Throughput Screening Bioluminescence

Physicochemical Property Differentiation: LogP and Metabolic Stability

The computed XLogP3 value for 2-(3-fluorophenyl)-1,3-benzothiazole is 4.4 [1]. This lipophilicity is a key determinant of membrane permeability and metabolic stability. While comparative experimental LogP data for the 4-fluorophenyl analog (CAS 1629-26-1) is not available in the same source, class-level inference suggests that the meta-substitution pattern in the target compound may confer a different metabolic profile compared to the para-substituted isomer due to steric and electronic effects on cytochrome P450 enzyme recognition [2].

Medicinal Chemistry ADME Drug Discovery

Structural Confirmation and Identity Verification for Chemical Procurement

The unambiguous identity of 2-(3-fluorophenyl)-1,3-benzothiazole is confirmed by its unique InChIKey (ZAQTYFFFIZOULO-UHFFFAOYSA-N) and exact mass (229.03614860 Da) as listed in authoritative chemical databases [1]. This level of structural specification is essential for ensuring that procured material matches the intended research compound, differentiating it from its regioisomer, 2-(4-fluorophenyl)-1,3-benzothiazole (CAS 1629-26-1, InChIKey: WZJYKHNJTSNBGY-UHFFFAOYSA-N) and other close analogs. Incorrect procurement of the 4-fluoro isomer would introduce an uncontrolled variable into any biological study, as the position of the fluorine atom can drastically alter the compound's interaction with biological targets [2].

Analytical Chemistry Quality Control Sourcing

Application Scenarios for 2-(3-Fluorophenyl)-1,3-benzothiazole in Research and Development


Development and Validation of Bioluminescence-Based High-Throughput Screening Assays

Researchers developing HTS assays that utilize firefly luciferase as a reporter gene can employ 2-(3-fluorophenyl)-1,3-benzothiazole as a control inhibitor. Its documented activity against both Photinus pyralis and Photuris pennsylvanica luciferase [1] makes it a valuable tool for assessing assay robustness and identifying false positives arising from luciferase inhibition rather than target-specific activity [2]. This is particularly critical in drug discovery campaigns where large chemical libraries are screened.

Chemical Biology Studies of Enzyme Inhibition Mechanisms

This compound serves as a defined molecular probe within the 2-arylbenzothiazole chemotype. Its interaction with the luciferin binding pocket [2] can be leveraged in mechanistic studies to understand the structural determinants of enzyme-ligand recognition. By comparing its activity profile with other analogs, such as the 4-fluorophenyl derivative, researchers can gain insights into how subtle changes in halogen position modulate binding affinity and selectivity [2].

Quality Control and Identity Verification in Chemical Sourcing

Procurement specialists and laboratory managers can use the compound's precise analytical identifiers, such as its InChIKey (ZAQTYFFFIZOULO-UHFFFAOYSA-N) and exact mass (229.03614860 Da) [3], to perform incoming material verification via techniques like LC-MS. This ensures that the correct regioisomer is received and that no costly errors are introduced into ongoing research projects due to the inadvertent substitution of a close analog like 2-(4-fluorophenyl)-1,3-benzothiazole.

Medicinal Chemistry Lead Optimization and ADME Prediction

The computed lipophilicity (XLogP3 = 4.4) [3] provides a baseline for medicinal chemists to predict the compound's permeability and metabolic stability. In lead optimization programs focusing on the 2-arylbenzothiazole scaffold, this specific data point helps in designing analogs with improved pharmacokinetic properties, particularly when aiming to modulate LogP to avoid issues like high metabolic clearance or poor solubility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Fluorophenyl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.